Steric Modulation in Suzuki-Miyaura Cross-Coupling: Ortho vs. Para Silyl Substitution
The ortho-positioned triphenylsilyl group introduces substantial steric bulk adjacent to the reactive boronic acid. This can modulate the rate and selectivity of palladium-catalyzed cross-couplings by slowing transmetalation at the hindered ortho site, thereby increasing selectivity for less hindered coupling partners compared to its para-substituted isomer [1]. While direct comparative coupling yields are not available, this steric effect is a well-established principle in cross-coupling chemistry [2].
| Evidence Dimension | Steric hindrance at the reaction site (relative comparison) |
|---|---|
| Target Compound Data | High steric hindrance due to proximal triphenylsilyl group at the ortho position |
| Comparator Or Baseline | 4-(Triphenylsilyl)phenylboronic acid (para isomer) |
| Quantified Difference | Not directly quantified in literature; inferred from structural analysis |
| Conditions | Qualitative assessment based on molecular structure; applicable in Suzuki-Miyaura and similar cross-coupling reactions |
Why This Matters
This steric differentiation allows chemists to control reaction outcomes, making the ortho isomer a preferred reagent when a less reactive, more selective coupling partner is required.
- [1] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
